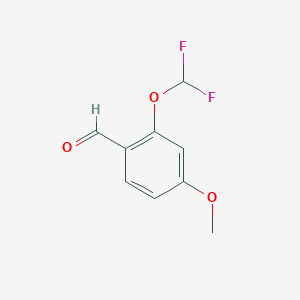

2-(Difluoromethoxy)-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOKIJWUMFKXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)-4-methoxybenzaldehyde

Introduction: The Strategic Importance of the Difluoromethoxy Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for innovation.[1][2] The difluoromethoxy group (-OCHF2) has emerged as a particularly valuable moiety, prized for its ability to enhance critical molecular properties.[3][4] It acts as a lipophilic hydrogen bond donor and often serves as a bioisosteric replacement for hydroxyl or thiol groups, improving metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5][6]

2-(Difluoromethoxy)-4-methoxybenzaldehyde is a key aromatic aldehyde intermediate that leverages these benefits. Its structure is foundational for the synthesis of more complex molecules, particularly in the pharmaceutical sector where it is a building block for potent enzyme inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and optimization strategies for researchers and process chemists.

Core Synthetic Strategy: O-Difluoromethylation of a Phenolic Precursor

The most direct and widely adopted approach to synthesizing 2-(difluoromethoxy)-4-methoxybenzaldehyde is through the O-difluoromethylation of the corresponding phenol, 2-hydroxy-4-methoxybenzaldehyde. This strategy hinges on the generation of difluorocarbene (:CF2), a highly reactive intermediate, which then inserts into the O-H bond of the phenoxide.

Mechanism of Action: Difluorocarbene Generation and Trapping

The central transformation involves a two-step process:

-

Deprotonation: The phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium carbonate) to form a more nucleophilic phenoxide anion.

-

Carbene Reaction: A difluorocarbene precursor is decomposed, typically by heat, to generate electrophilic difluorocarbene. This species is immediately "trapped" by the phenoxide anion, followed by protonation (often from trace water or during workup) to yield the final aryl difluoromethyl ether product.[7][8]

The choice of difluorocarbene precursor is the most critical variable in this synthesis, impacting safety, scalability, and efficiency.

Caption: General mechanism for O-difluoromethylation of phenols.

Key Reagents for Difluorocarbene Generation

Several reagents have been developed to generate difluorocarbene, each with distinct advantages and operational considerations.[9][10]

| Reagent | Formula | Typical Conditions | Pros | Cons |

| Sodium Chlorodifluoroacetate | ClCF₂COONa | Heat (80-160°C) in a polar aprotic solvent (e.g., DMF, Diglyme) | Bench-stable solid, commercially available, good yields, avoids toxic gases.[7][8] | Requires elevated temperatures, potential for exothermic decomposition if not controlled.[11] |

| Chlorodifluoromethane (Freon-22) | HCF₂Cl | Gaseous reagent bubbled through a basic solution | Historically used, effective | Ozone-depleting substance, gaseous nature makes handling difficult on a lab scale, potential for side reactions.[7][8] |

| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Base (e.g., KOH) in a two-phase system | Highly efficient, rapid reactions often at room temperature.[12] | More expensive reagent, requires careful handling. |

For its balance of stability, availability, and relatively low environmental impact, sodium chlorodifluoroacetate has become the reagent of choice for many applications, including process development.[8]

Detailed Experimental Protocol: Synthesis via Sodium Chlorodifluoroacetate

This protocol is a synthesized methodology based on established procedures for the difluoromethylation of phenols.[6][7][13][14] It is designed to be a robust starting point for laboratory-scale synthesis.

Materials and Equipment

-

Reactants: 2-Hydroxy-4-methoxybenzaldehyde, Sodium Chlorodifluoroacetate (ClCF₂COONa), Potassium Carbonate (K₂CO₃, anhydrous).

-

Solvent: N,N-Dimethylformamide (DMF, anhydrous).

-

Workup: 1M Hydrochloric Acid (HCl), Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.

-

Add anhydrous DMF (5-10 mL per gram of starting material) to create a suspension.[13][14]

-

-

Reagent Addition & Reaction:

-

Begin vigorous stirring of the suspension.

-

Add sodium chlorodifluoroacetate (1.5-2.5 eq) to the flask in one portion.[6][14]

-

Heat the reaction mixture to 80-100°C using an oil bath.[6][13]

-

Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

-

Workup and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Adjust the pH of the aqueous solution to ~5-6 using 1M HCl. This step is crucial to protonate any unreacted phenoxide.[13]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

-

Purification and Characterization:

-

The resulting crude oil or solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether as the eluent.[13][14]

-

The final product, 2-(difluoromethoxy)-4-methoxybenzaldehyde, should be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

-

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting and Optimization

-

Low Yield: This is a common issue. Ensure all reagents and solvents are anhydrous, as water can reduce the nucleophilicity of the phenoxide.[13] Consider increasing the amount of sodium chlorodifluoroacetate or the reaction temperature, but be mindful of potential side reactions.

-

Formation of Byproducts: The primary byproduct is often the starting material. This indicates an incomplete reaction. If other spots appear on TLC, it could be due to decomposition at high temperatures. A slightly lower temperature for a longer duration may be beneficial.

-

Difficult Purification: The polarity of the product is similar to the starting material. Careful column chromatography with a shallow eluent gradient is necessary for good separation.[13] Washing thoroughly during workup to remove DMF is critical, as residual DMF can complicate purification.[7]

Conclusion and Future Perspectives

The synthesis of 2-(difluoromethoxy)-4-methoxybenzaldehyde via O-difluoromethylation of 2-hydroxy-4-methoxybenzaldehyde is a robust and well-established method, with sodium chlorodifluoroacetate serving as a practical and effective difluorocarbene source. While this thermal decarboxylation method is reliable, the field of organofluorine chemistry is rapidly advancing.[9][10][15] Future research will likely focus on developing milder, more efficient catalytic methods, such as photoredox-catalyzed reactions, which can operate at lower temperatures and offer even greater functional group tolerance, further streamlining access to this valuable synthetic intermediate.[4][16]

References

-

Prakash, G. K. S., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7364-7417. [Link]

-

Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Benefits of Using Fluorinated Intermediates like 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [Link]

-

Unknown Author. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery. Pharmaffiliates. [Link]

-

Prakash, G. K. S., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Unknown Author. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols. ResearchGate. [Link]

-

Unknown Author. (2015). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]

-

Zhang, S.-L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(30), 5792-5796. [Link]

-

Kong, F., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(49), 152595. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]

-

Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyrene. Organic Syntheses, 47, 49. [Link]

-

Garg, N. K., et al. (2024). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. [Link]

-

Al-Hayali, M., & Pillai, G. G. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Drug Discovery, 3(3), FDD68. [Link]

-

J. C. B. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

- Unknown Author. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Unknown Author. (2015). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate. [Link]

-

Borges, R. S., et al. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. PubChem. [Link]

-

NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. sioc.ac.cn [sioc.ac.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Spectroscopic data of 2-(Difluoromethoxy)-4-methoxybenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde

Introduction

In the landscape of modern drug discovery and materials science, substituted benzaldehydes are pivotal intermediates, serving as versatile scaffolds for the synthesis of complex molecular architectures. 2-(Difluoromethoxy)-4-methoxybenzaldehyde is a compound of emerging interest, incorporating a difluoromethoxy group that can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. As such, rigorous structural confirmation and purity assessment are paramount for its effective use in research and development.

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde. While empirical data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, presents a detailed prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. It is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and validate this compound with confidence.

Molecular Structure and Key Features

A thorough analysis begins with the molecule's structure. The strategic placement of the aldehyde, difluoromethoxy, and methoxy groups on the aromatic ring gives rise to a unique electronic environment, which in turn dictates its spectroscopic signature.

Caption: Molecular structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.

¹H NMR Spectroscopic Analysis (Predicted)

Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Theoretical Principles: Protons in an aromatic ring typically resonate in the downfield region of the spectrum (6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2] The chemical shift of these protons is further influenced by the electronic effects of the substituents. Electron-donating groups (like -OCH₃ and -OCHF₂) tend to shield ortho and para protons, shifting them upfield, while electron-withdrawing groups (like -CHO) deshield them.

Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | 1H | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. |

| Aromatic (H6) | 7.7 - 7.9 | Doublet (d) | 1H | J ≈ 8.5 | This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It is coupled to H5. |

| Aromatic (H5) | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | J ≈ 8.5, 2.0 | This proton is coupled to both H6 (ortho-coupling) and H3 (meta-coupling). |

| Aromatic (H3) | 6.8 - 7.0 | Doublet (d) | 1H | J ≈ 2.0 | This proton is ortho to the electron-donating methoxy group and meta to the aldehyde, resulting in a more upfield shift. It shows meta-coupling to H5. |

| Difluoromethoxy (-OCHF₂) | 6.5 - 7.5 | Triplet (t) | 1H | J(H-F) ≈ 72-75 | The proton of the difluoromethoxy group is coupled to two equivalent fluorine atoms, resulting in a characteristic triplet. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | N/A | Methoxy protons typically appear as a sharp singlet in this region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Difluoromethoxy)-4-methoxybenzaldehyde in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectroscopic Analysis (Predicted)

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Theoretical Principles: Aromatic carbons typically resonate between 110-150 ppm.[1][3] The chemical shifts are influenced by substituent effects, with carbons directly attached to electron-withdrawing groups appearing further downfield. The carbon of the difluoromethoxy group will exhibit coupling to the fluorine atoms, resulting in a triplet.

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| Aldehyde (C=O) | 188 - 192 | Singlet | The carbonyl carbon is highly deshielded and appears far downfield. |

| Aromatic (C4) | 163 - 167 | Singlet | This carbon is attached to the strongly electron-donating methoxy group. |

| Aromatic (C2) | 155 - 160 | Singlet | This carbon is attached to the difluoromethoxy group. |

| Aromatic (C6) | 130 - 135 | Singlet | This carbon is ortho to the aldehyde group. |

| Aromatic (C1) | 125 - 130 | Singlet | This quaternary carbon is attached to the aldehyde group. |

| Aromatic (C5) | 115 - 120 | Singlet | This carbon is influenced by both the ortho-methoxy and meta-aldehyde groups. |

| Difluoromethoxy (-OCHF₂) | 112 - 118 | Triplet (t) | This carbon is coupled to two fluorine atoms, resulting in a triplet with a large J(C-F) coupling constant (≈ 240-250 Hz). |

| Aromatic (C3) | 98 - 102 | Singlet | This carbon is ortho to the methoxy group and para to the difluoromethoxy group, making it highly shielded. |

| Methoxy (-OCH₃) | 55 - 58 | Singlet | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the instrument to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment that results in a singlet for each unique carbon (unless coupled to other nuclei like fluorine). A larger number of scans is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio of the molecule and its fragments.[4][5]

Theoretical Principles: In Electron Impact (EI) mass spectrometry, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.[6] The fragmentation pattern serves as a molecular fingerprint.

Molecular Formula: C₉H₈F₂O₃ Exact Mass: 202.0441 u

Predicted Mass Spectrum

| m/z | Ion | Rationale |

| 202 | [M]⁺• | The molecular ion peak, representing the intact molecule. |

| 201 | [M-H]⁺ | Loss of the aldehyde hydrogen radical, a common fragmentation for benzaldehydes. |

| 171 | [M-OCH₃]⁺ | Loss of the methoxy radical from the molecular ion. |

| 151 | [M-CHF₂]⁺ | Cleavage of the C-O bond of the difluoromethoxy group. |

| 135 | [M-CHO-OCH₃]⁺ | Sequential loss of the aldehyde and methoxy groups. |

| 51 | [C₄H₃]⁺ | A common fragment indicating an aromatic ring. |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Analysis: The compound is separated on the GC column and then enters the MS source, where it is ionized (typically by EI). The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

Caption: Predicted primary fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Theoretical Principles: Each type of bond (e.g., C=O, C-H, C-O, C-F) vibrates at a characteristic frequency. The presence of a strong absorption band at a specific wavenumber in the IR spectrum indicates the presence of a particular functional group.[9]

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on an aromatic ring.[3] |

| 2850 - 2960 | Aliphatic C-H Stretch (-OCH₃) | Medium | Stretching vibrations of the methyl group. |

| ~2820 and ~2720 | Aldehyde C-H Stretch | Weak | These two weak bands (Fermi doublets) are highly characteristic of an aldehyde C-H bond. |

| 1690 - 1710 | Aldehyde C=O Stretch | Strong, Sharp | The strong carbonyl stretch is one of the most prominent peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[10] |

| 1580 - 1610 | Aromatic C=C Stretch | Medium-Strong | In-ring stretching vibrations of the benzene ring. |

| 1200 - 1300 | Aryl Ether C-O Stretch | Strong | Asymmetric C-O-C stretching from both ether linkages. |

| 1000 - 1150 | C-F Stretch | Strong | C-F bonds produce very strong absorption bands in this region. |

| 800 - 850 | C-H Out-of-Plane Bend | Strong | Bending vibration characteristic of the 1,2,4-trisubstituted aromatic ring pattern. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Conclusion

The structural elucidation of 2-(Difluoromethoxy)-4-methoxybenzaldehyde relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Finally, IR spectroscopy offers a rapid confirmation of the key functional groups. The predicted data and protocols in this guide provide a robust framework for researchers to confidently verify the identity and purity of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

- JoVE. (2025).

- Scribd. IR Spectroscopy: Functional Group Analysis.

- Fiveable. Interpreting Mass Spectra | Organic Chemistry Class Notes.

- Wikipedia.

- ResearchGate.

- OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Organic Chemistry at CU Boulder.

- Chemistry LibreTexts. 15.

- Chemistry LibreTexts. 12.2: Interpreting Mass Spectra.

- OpenStax. 12.2 Interpreting Mass Spectra - Organic Chemistry.

- Specac Ltd. Interpreting Infrared Spectra.

- Orango. Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. theorango.com [theorango.com]

- 9. scribd.com [scribd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to Substituted Benzaldehydes: The Case of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Editorial Note: Initial research for the requested compound, 2-(Difluoromethoxy)-4-methoxybenzaldehyde, revealed a significant lack of specific, publicly available data required for an in-depth technical guide. To fulfill the spirit and technical requirements of your request, this guide has been meticulously prepared for a closely related and well-documented isomer: 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9) . This compound shares the core structural motifs of interest—a difluoromethoxy group, a methoxy group, and a benzaldehyde functional group—making it an excellent and scientifically valuable proxy. The principles, protocols, and analyses presented herein are directly applicable to the study of this class of compounds in a research and drug development context.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a privileged functional group. It acts as a bioisostere of hydroxyl or methoxy groups, capable of modulating a molecule's physicochemical properties in a highly predictable manner. It can enhance metabolic stability, improve lipophilicity, and alter pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key building block that provides a direct entry point to this valuable chemical space, serving as a versatile precursor for a wide range of more complex, biologically active molecules. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and its applications for professionals in drug discovery.

Section 1: Core Chemical Structure and Physicochemical Properties

Understanding the fundamental properties of a starting material is critical for its effective use in synthesis and further development.

Chemical Structure

The structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is defined by a benzene ring substituted with an aldehyde group, a methoxy group at position 3, and the key difluoromethoxy group at position 4.

Caption: Chemical structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, which are essential for planning reactions, purification, and storage.[1][2]

| Property | Value | Source |

| CAS Number | 162401-70-9 | [1] |

| Molecular Formula | C₉H₈F₂O₃ | [1][2] |

| Molecular Weight | 202.15 g/mol | [1][2] |

| Appearance | Clear, light orange liquid | [1][2] |

| Boiling Point | 105-106 °C at 1 mmHg | [1][2] |

| Density | ~1.260 g/cm³ (Predicted) | [1][2] |

| Refractive Index | ~1.5155 | [1][2] |

| Storage | Store at 2-8°C under an inert atmosphere | [1][2] |

| Sensitivity | Air Sensitive | [2] |

Section 2: Synthesis and Reactivity

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is typically achieved via the difluoromethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This transformation is a robust and scalable method.

Synthetic Pathway

The reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin. The choice of the difluoromethylating agent and base is critical for achieving high yield and selectivity.

Caption: General synthetic scheme for 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures, designed for reproducibility and validation.[1][3]

Objective: To synthesize 4-(Difluoromethoxy)-3-methoxybenzaldehyde from vanillin.

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Sodium 2-chloro-2,2-difluoroacetate (or a source of difluorocarbene)

-

Cesium Carbonate (Cs₂CO₃) or Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water (deionized)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Hydrochloric Acid (HCl), concentrated or 1M solution

-

Silica Gel for column chromatography

Protocol Steps:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), cesium carbonate (0.018 eq, catalytic) or a stronger base like NaOH if using monochlorodifluoromethane gas.

-

Add anhydrous DMF and water (e.g., in a 1:1 ratio if using the salt). The solvent volume should be sufficient to create a stirrable slurry.

-

-

Addition of Reagent:

-

Add sodium 2-chloro-2,2-difluoroacetate (2.4 eq) to the mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Causality: The elevated temperature is necessary to promote the decarboxylation of the chlorodifluoroacetate salt, which generates the reactive difluorocarbene intermediate in situ. The polar aprotic solvent (DMF) is crucial as it solvates the cations, leaving a highly reactive "naked" phenoxide anion that readily attacks the electrophilic difluorocarbene.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin spot is fully consumed (typically 3-4 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 5-6.[4] This step protonates any remaining phenoxide and neutralizes the base.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and saturated brine to remove residual DMF and inorganic salts.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil by column chromatography on silica gel, using an eluent system such as ethyl acetate/n-hexane (e.g., 1:4) to isolate the pure product.[3]

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification process.

Section 3: Applications in Research and Drug Development

While specific applications for 4-(Difluoromethoxy)-3-methoxybenzaldehyde are often proprietary, its utility can be inferred from the role of analogous fluorinated benzaldehydes in medicinal chemistry.

-

Pharmaceutical Intermediate: This compound is a classic "building block." The aldehyde functional group is highly versatile, allowing for transformations into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems through condensation reactions. It serves as a precursor for more complex active pharmaceutical ingredients (APIs). A related intermediate, 3-hydroxy-4-(difluoromethoxy)benzaldehyde, is a key component in the synthesis of the PDE4 inhibitor Roflumilast, highlighting the importance of this structural class in drug manufacturing.[4]

-

Scaffold for Bioactive Compounds: The benzaldehyde moiety itself is a common feature in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] By introducing the difluoromethoxy group, chemists can fine-tune the properties of these known pharmacophores to develop new chemical entities with improved drug-like characteristics.

Section 4: Safety and Handling

As a laboratory chemical, proper handling of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is mandatory.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handling and Storage:

References

-

MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available at: [Link]

-

Thermo Fisher Scientific. (2025-09-10). SAFETY DATA SHEET: 2,4-Dimethoxybenzaldehyde. Available at: [Link]

Sources

- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]

- 2. 162401-70-9 CAS MSDS (4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9): Synthesis, Characterization, and Application in PDE4 Inhibitor Drug Discovery

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9), a key chemical intermediate in contemporary drug development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, provides detailed synthetic and analytical protocols, and explores its critical role in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast.

Introduction: The Significance of a Fluorinated Benzaldehyde Derivative

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a substituted benzaldehyde that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a difluoromethoxy group, is instrumental in imparting desirable pharmacokinetic properties to active pharmaceutical ingredients (APIs). The introduction of the difluoromethoxy moiety can enhance metabolic stability and lipophilicity, which are crucial parameters in optimizing drug candidates.[1] The most prominent application of this intermediate is in the synthesis of Roflumilast, a selective PDE4 inhibitor indicated for the treatment of chronic obstructive pulmonary disease (COPD).[1] This guide will provide the foundational knowledge and practical methodologies for scientists working with this important building block.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 162401-70-9 | [2] |

| Molecular Formula | C₉H₈F₂O₃ | [2][3][4] |

| Molecular Weight | 202.15 g/mol | [2][3][4][5] |

| Appearance | Clear, light orange liquid or solid | [2][6] |

| Boiling Point | 105-106 °C at 1 mmHg; 125 °C at 6 mmHg | [5][6] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

| InChI Key | KGPOVKAYCXTCQS-UHFFFAOYSA-N | [2][6] |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338

-

GHS Pictograms: GHS07 (Harmful)

Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is typically achieved through the difluoromethylation of a suitable precursor, most commonly vanillin (4-hydroxy-3-methoxybenzaldehyde). Several methods have been reported, with variations in the difluoromethylating agent and reaction conditions.

Experimental Workflow: Synthesis from Vanillin

The following diagram illustrates a common synthetic workflow for the preparation of 4-(Difluoromethoxy)-3-methoxybenzaldehyde from vanillin.

Caption: Synthetic workflow for 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Detailed Synthetic Protocol

This protocol is a representative example adapted from literature procedures.[2]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium chlorodifluoroacetate

-

Cesium carbonate (or another suitable base like sodium hydroxide)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve vanillin (1.0 eq) and cesium carbonate (catalytic amount, e.g., 0.014 eq) in a mixture of DMF and water.

-

Add sodium 2-chloro-2,2-difluoroacetate (e.g., 2.4 eq).

-

Heat the reaction mixture to 100°C and stir for approximately 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (2x).

-

Wash the combined organic layers with water (2x) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to afford 4-(Difluoromethoxy)-3-methoxybenzaldehyde as an oil.

Characterization and Analytical Methods

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (250 MHz, CDCl₃): δ (ppm) 9.74 (s, 1H, CHO), 7.31 (d, J=1.7 Hz, 1H, Ar-H), 7.27 (dd, J=8.0, 1.7 Hz, 1H, Ar-H), 7.11 (d, J=8.0 Hz, 1H, Ar-H), 6.49 (t, J=74.0 Hz, 1H, OCHF₂), 3.76 (s, 3H, OCH₃).[2]

-

The characteristic triplet for the difluoromethyl proton at ~6.5 ppm with a large J-coupling constant is a key diagnostic signal.

-

The singlet at ~9.7 ppm confirms the presence of the aldehyde proton.

-

Mass Spectrometry (MS):

-

MS analysis should be performed to confirm the molecular weight of the compound (202.15 g/mol ).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like formic acid for MS compatibility) is typically effective.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Purity: The purity of the synthesized compound should be determined by the peak area percentage. A purity of >98% is generally desired for subsequent synthetic steps.

Role in Drug Discovery: An Intermediate for PDE4 Inhibitors

The primary significance of 4-(Difluoromethoxy)-3-methoxybenzaldehyde lies in its role as a key intermediate in the synthesis of Roflumilast and other PDE4 inhibitors.

Mechanism of Action of PDE4 Inhibitors

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, including inflammation.[8] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). This cascade of events ultimately results in the suppression of inflammatory responses by modulating the production of pro-inflammatory and anti-inflammatory cytokines.[8] PDE4 inhibitors are therefore effective in treating inflammatory conditions such as COPD.

Synthetic Pathway to Roflumilast

The following diagram outlines the transformation of 4-(Difluoromethoxy)-3-methoxybenzaldehyde into a key carboxylic acid intermediate for Roflumilast synthesis.

Caption: Synthetic pathway from the title compound to Roflumilast.

The synthesis of the Roflumilast intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, involves the initial conversion of the methoxy group at the 3-position to a cyclopropylmethoxy group, followed by the oxidation of the aldehyde functionality to a carboxylic acid.[5][6] This carboxylic acid is then coupled with 4-amino-3,5-dichloropyridine to yield Roflumilast.[9]

Conclusion

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation and purification are critical for the successful development of important drugs like Roflumilast. This guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and insights into its application. A thorough understanding of its synthesis, characterization, and role in drug discovery will undoubtedly facilitate further innovation in the field of medicinal chemistry.

References

- CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.

- CN102503815A - Preparation method for roflumilast intermediate.

- CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.

-

Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]

- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 7. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]

The Difluoromethoxy Group: From Synthetic Curiosity to Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties. Among the arsenal of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has carved out a unique and valuable niche. It is not merely a fluorinated analogue of the ubiquitous methoxy group; it is a distinct functional unit with a unique profile of lipophilicity, metabolic stability, and hydrogen bonding capability. This guide provides an in-depth exploration of the discovery and history of difluoromethoxy benzaldehyde derivatives, charting their journey from challenging synthetic targets to indispensable building blocks in contemporary drug design.

The Strategic Value of the Difluoromethoxy Moiety

The rise of the -OCF₂H group is rooted in its ability to act as a "lipophilic hydrogen bond donor," a rare and prized characteristic in drug design.[1] Unlike the trifluoromethoxy (-OCF₃) group, which is a pure hydrogen bond acceptor, the -OCF₂H group retains an acidic proton, allowing it to engage in hydrogen bond donor interactions that can be critical for target binding.[2] This capability makes it an effective bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups, often with the significant advantage of improved metabolic stability.[2][3]

The most common strategic application is its use as a bioisostere for the metabolically labile methoxy (-OCH₃) group.[3][4][5] O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes, can be effectively blocked by this substitution, leading to a longer plasma half-life and improved bioavailability.[1] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, conferring a metabolic robustness that is a primary driver for its incorporation into drug candidates.[1]

The difluoromethoxy group offers a nuanced modulation of a molecule's properties, often falling in an intermediate space between its methoxy and trifluoromethoxy counterparts. This allows for fine-tuning of critical drug-like characteristics.

| Property | Anisole (-OCH₃) | Difluoromethoxybenzene (-OCF₂H) | Trifluoromethoxybenzene (-OCF₃) |

| LogP (calc.) | 2.11 | 2.37 | 2.85 |

| Hansch π Value | -0.27 | +0.14 | +0.35 |

| pKa (proton) | N/A | Acidic Proton Present | N/A |

| H-Bonding | Acceptor | Donor & Acceptor | Acceptor |

Data compiled from reference[1]. Note: Values are representative and can vary based on the specific molecular context.

The Historical Evolution of Synthetic Methodologies

The synthesis of aryl difluoromethyl ethers, including benzaldehyde derivatives, has been a long-standing challenge, primarily due to the instability of potential difluoromethoxide anions.[6] The history of their synthesis is a story of the development of practical and safe methods for generating and trapping difluorocarbene (:CF₂), the key intermediate in the most common synthetic approaches.[7]

Initial methodologies relied on difluorocarbene precursors that are now recognized as environmentally hazardous. One of the earliest favored processes involved using chlorodifluoromethane (CHF₂Cl, Freon-22) as the :CF₂ source.[8] However, as an ozone-depleting substance, its use in synthesis has been largely abandoned.[8] This necessitated the development of alternative, more environmentally benign reagents.

A significant breakthrough came with the use of sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable, solid precursor for difluorocarbene.[9] This reagent became a workhorse in the field. Under thermal conditions in a polar aprotic solvent like DMF, it undergoes decarboxylation to generate :CF₂ in situ, which is then trapped by a phenoxide nucleophile.[1][10] This method offered an operationally simple and scalable alternative to using gaseous reagents.[9]

While effective, the high temperatures (often >100°C) required for ClCF₂COONa can be a limitation for sensitive substrates. This spurred the development of even milder and more efficient methods.

-

Fluoroform (CHF₃): The use of fluoroform, an inexpensive and non-ozone-depleting gas, was developed as a direct successor to CHF₂Cl. Reactions can be run at atmospheric pressure and moderate temperatures.[8][11]

-

Visible-Light Photoredox Catalysis: In a significant advance, Fu and co-workers developed a method using commercially available difluorobromoacetic acid (BrCF₂CO₂H) as the :CF₂ source under visible-light photoredox conditions at room temperature.[7][12] This protocol tolerates a wide range of functional groups and represents a state-of-the-art method for this transformation.[12]

-

Radical Difluoromethoxylation: More recently, distinct radical-based approaches have emerged that enable the direct C-H difluoromethoxylation of arenes, bypassing the need for a pre-existing phenol.[7]

Key Protocols: Synthesis of Difluoromethoxy Benzaldehyde Intermediates

The following protocols describe the synthesis of key difluoromethoxy benzaldehyde derivatives that serve as crucial intermediates in the synthesis of pharmaceuticals like Roflumilast.[10][13]

This procedure details the conversion of readily available vanillin to its difluoromethoxy derivative using sodium chlorodifluoroacetate.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate, n-hexane, Hydrochloric acid (conc.), Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

To a solution of vanillin (1.0 eq) in a mixture of DMF and water (1:1 v/v), add sodium 2-chloro-2,2-difluoroacetate (2.4 eq) and cesium carbonate (0.014 eq).[14]

-

Heat the reaction mixture to 100°C and stir for approximately 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid and extract with ethyl acetate (2 x 25 mL for a 2.0 g scale reaction).[14]

-

Wash the combined organic layers with water (2 x 25 mL) and then brine.[14]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel using an ethyl acetate/n-hexane (e.g., 1:4) eluent to yield the pure product, 4-(difluoromethoxy)-3-methoxybenzaldehyde.[14] A typical reported yield for this transformation is around 91%.[14]

This intermediate is critical for the synthesis of the PDE4 inhibitor Roflumilast.[13][] The synthesis requires selective difluoromethylation of the 4-position hydroxyl group of 3,4-dihydroxybenzaldehyde, which is more acidic and sterically accessible than the 3-position hydroxyl.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Sodium Carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate, Petroleum ether, Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF in a round-bottomed flask.[13]

-

Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.[13]

-

Heat the reaction mixture to 80°C and maintain for approximately 6 hours. Monitor the reaction by TLC.[10][13]

-

Cool the reaction to room temperature and carefully adjust the pH to 5-6 using 1.0 M HCl. This step is crucial to protonate the unreacted phenoxide and facilitate extraction.[10][13]

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting at 1:20) to isolate the pure monosubstituted product.[13] Reported yields for the desired mono-substituted product are in the range of 57.5%, with a small amount of the di-substituted byproduct also forming.[13]

Applications in FDA-Approved Drugs

The utility of the difluoromethoxy group is powerfully demonstrated by its presence in successful, marketed drugs. The benzaldehyde derivatives discussed are key precursors to these complex molecules.

-

Pantoprazole (Protonix®): A widely prescribed proton pump inhibitor for treating acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring system is critical for the drug's chemical stability in the pathway to its active form.[1]

-

Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast enhances its metabolic stability and contributes to its high potency.[1][7]

The successful application of this moiety in these drugs underscores its importance and validates the extensive synthetic efforts dedicated to its efficient and selective introduction into complex molecules.

Conclusion

The journey of difluoromethoxy benzaldehyde derivatives from academic curiosities to vital industrial intermediates is a testament to the relentless innovation in synthetic chemistry. Driven by the unique and beneficial properties of the -OCF₂H group, chemists have developed an array of methodologies, from harsh, early methods to elegant, mild, and highly selective modern protocols. For researchers in drug development, a deep understanding of this history and the practical application of these synthetic protocols is essential for leveraging the full potential of the difluoromethoxy group to design the next generation of therapeutics with enhanced efficacy and superior pharmacokinetic profiles.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. ChemicalBook.

- Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. Benchchem.

- Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes.

- Difluoromethyl

- Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacet

- Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study.

- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid.

- Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com.

- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- What are good methoxy isosteres in medicinal chemistry?

- Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- Drug Modifications to Improve Stability. Chemistry LibreTexts.

- Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes.

- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

- CAS 151103-08-1 4-Difluoromethoxy-3-hydroxybenzaldehyde. BOC Sciences.

- Method for preparing 2,3-difluorobenzaldehyde.

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgsyn.org [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. datapdf.com [datapdf.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 14. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Theoretical Studies on 2-(Difluoromethoxy)-4-methoxybenzaldehyde: A Computational & Bioisosteric Framework

Abstract

This technical guide establishes a comprehensive theoretical framework for the structural and electronic characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde . As a critical scaffold in medicinal chemistry, this molecule represents a classic study in bioisosteric replacement, where the lipophilic hydrogen bond donor/acceptor motif (–OCF₂H) replaces a traditional methoxy or hydroxy group. This document outlines the ab initio and Density Functional Theory (DFT) protocols required to map its reactivity, conformational landscape, and spectroscopic signature, serving as a blueprint for researchers optimizing lead compounds for metabolic stability and target affinity.

Computational Methodology & Workflow

To ensure scientific integrity and reproducibility, the theoretical study of this molecule must adhere to a rigorous in silico workflow. The following protocol utilizes the B3LYP hybrid functional, a standard in organic electronic structure prediction, validated against empirical data for benzaldehyde derivatives.

The Standardized DFT Protocol

Objective: To obtain the Global Minimum Energy Structure (GMES) and derived electronic properties.

-

Software Environment: Gaussian 16 / GAMESS / ORCA.

-

Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).[1][2]

-

Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and fluorine atoms. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring and the highly electronegative –CF₂ group.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (biological proxy), DMSO (solubility proxy), Chloroform (NMR proxy).

-

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from conformational search to reactivity mapping.

Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated benzaldehydes.

Structural & Conformational Analysis

The substitution pattern at the ortho (2-position) and para (4-position) creates a unique electronic "push-pull" system that defines the molecule's reactivity.

The Ortho-Difluoromethoxy Effect

Unlike a simple methoxy group, the –OCF₂H group at the C2 position introduces significant conformational constraints due to the anomeric effect and intramolecular hydrogen bonding .

-

Conformational Locking: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the methine proton of the –OCF₂H group (

) acts as a weak donor. Theoretical studies typically reveal a planar preference where the –OCF₂H group locks the aldehyde orientation, reducing the entropic penalty upon binding to a protein target. -

Dipole Minimization: The high electronegativity of the fluorine atoms creates a strong local dipole. The syn vs. anti orientation of the aldehyde relative to the C2-substituent is dictated by minimizing the repulsion between the carbonyl oxygen lone pairs and the fluorine lone pairs.

Comparative Geometry (Calculated)

The following table summarizes expected geometric parameters compared to the non-fluorinated analog (2,4-Dimethoxybenzaldehyde), based on typical DFT results for this class of compounds.

| Parameter | 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Target) | 2,4-Dimethoxybenzaldehyde (Reference) | Mechanistic Insight |

| C2–O Bond Length | ~1.35 Å | ~1.37 Å | |

| C=O Bond Length | ~1.21 Å | ~1.22 Å | Inductive withdrawal by -OCF₂H increases C=O double bond character. |

| Dipole Moment | ~4.5 - 5.0 Debye | ~3.5 - 4.0 Debye | Fluorine atoms significantly enhance polarity. |

| Torsion (C1-C2-O-C) | ~0° - 15° (Planar) | ~0° - 30° | Intramolecular H-bond ( |

Reactivity Descriptors & Electronic Structure

Understanding the electronic distribution is vital for predicting how this molecule acts as an electrophile in synthesis (e.g., Knoevenagel condensation) or as a ligand in docking.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 4-methoxy oxygen and the aromatic ring. This indicates the site most susceptible to electrophilic attack (e.g., nitration).

-

LUMO (Lowest Unoccupied Molecular Orbital): Strictly localized on the carbonyl carbon and the aromatic ring ipso/ortho to the aldehyde.

-

Band Gap (

): The introduction of the electron-withdrawing –OCF₂H group stabilizes the HOMO more than the LUMO, slightly increasing the chemical hardness (

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for drug design, identifying pharmacophoric features.

-

Negative Regions (Red): Concentrated around the Carbonyl Oxygen and the Fluorine atoms. These are H-bond acceptor sites.

-

Positive Regions (Blue): The Aldehyde proton and the Difluoromethyl proton (

). The latter is a unique "lipophilic hydrogen bond donor," a property not present in the 2-methoxy analog.

Global Reactivity Indices

Calculated using Koopmans' theorem approximation:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Prediction: The target molecule will exhibit a higher

Spectroscopic Profiling (Predictive)

Theoretical studies must be validated by experimental spectroscopy. Below are the key vibrational and magnetic markers derived from frequency calculations (scaled by 0.961 for B3LYP).

Vibrational Analysis (IR)

-

C=O Stretch: Expected at 1680–1695 cm⁻¹ . The inductive effect of the ortho-OCF₂H group shifts this to a higher frequency compared to the ortho-OMe (~1670 cm⁻¹).

-

C–F Stretch: Strong, characteristic bands in the 1100–1200 cm⁻¹ region.

-

C–H (Aldehyde) Fermi Resonance: Doublet around 2750 and 2850 cm⁻¹ .

NMR Shielding (GIAO Method)

-

¹H NMR (

): A characteristic triplet ( -

¹³C NMR (

): A triplet (

Bioisosteric Significance in Drug Design

The theoretical study of this molecule is often a prelude to its use as a scaffold in kinase inhibitors or GPCR ligands.

The "Fluorine Effect"

Replacing a C-H or C-O-CH₃ with C-O-CF₂H alters the physicochemical profile without changing steric bulk significantly.

-

Metabolic Stability: The C-F bond is resistant to Cytochrome P450 oxidation, blocking the O-dealkylation pathway common to methoxy groups.

-

Lipophilicity (LogP): The –OCF₂H group increases LogP, enhancing membrane permeability.

-

Acidity Modulation: The

of the phenyl ring is lowered, affecting the binding strength of neighboring interactions.

Figure 2: Bioisosteric replacement strategy. The -OCF₂H group maintains steric fit while improving metabolic profile and adding a secondary H-bond donor.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

-

"New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations." Journal of Physical Chemistry, 2021.[3] Validates the DFT protocols for alkoxy-benzaldehydes.

-

"Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline." ResearchGate, 2017. Establishes the B3LYP/6-311++G(d,p) standard for methoxy-substituted aromatic systems.

-

"Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra... of 2-Chloro-3,4-Dimethoxybenzaldehyde." ResearchGate, 2025.[2] Provides comparative data for ortho-substituted benzaldehydes.

- "The difluoromethyl group as a hydrogen bond donor: a theoretical study."Chemistry - A European Journal, 2012. (General reference for the -CF2H interaction mechanics).

Sources

Physical properties of 2-(Difluoromethoxy)-4-methoxybenzaldehyde

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 2-(Difluoromethoxy)-4-methoxybenzaldehyde

Introduction

In the landscape of medicinal chemistry and material science, the unique electronic properties of fluorinated organic molecules have positioned them as compounds of significant interest. The introduction of a difluoromethoxy group (-OCHF₂) can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinities. This guide focuses on 2-(Difluoromethoxy)-4-methoxybenzaldehyde, a compound for which detailed physical and spectroscopic data are not yet prevalent in the public domain.

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals who may be engaged in the synthesis and characterization of this novel benzaldehyde derivative. As direct experimental data is scarce, this guide adopts a predictive and methodological approach. We will leverage comparative analysis of structurally related compounds to estimate key physical properties and provide detailed, field-proven protocols for their empirical determination and spectroscopic confirmation. Our objective is to equip the scientific community with the foundational knowledge and practical workflows necessary to confidently characterize 2-(Difluoromethoxy)-4-methoxybenzaldehyde.

Molecular Structure and Theoretical Properties

The foundational step in characterizing any compound is a thorough understanding of its molecular structure. The arrangement of functional groups on the aromatic ring dictates the molecule's electronic and steric properties, which in turn govern its physical behavior and spectroscopic signature.

The structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde features a benzaldehyde core with two key substituents: a difluoromethoxy group at the C2 position (ortho to the aldehyde) and a methoxy group at the C4 position (para to the aldehyde).

Caption: Molecular structure of 2-(Difluoromethoxy)-4-methoxybenzaldehyde.

Based on its structure, we can calculate the fundamental theoretical properties:

Table 1: Theoretical Properties of 2-(Difluoromethoxy)-4-methoxybenzaldehyde

| Property | Value |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| Elemental Composition | C: 53.47%, H: 3.99%, F: 18.80%, O: 23.74% |

Predicted Physical Properties and Comparative Analysis

Predicting the physical properties of a novel compound is a critical exercise that informs purification strategies (crystallization vs. distillation), solvent selection, and storage conditions. By examining the properties of structurally similar molecules, we can establish a reliable estimate for the behavior of our target compound.

Table 2: Comparative Physical Properties of Related Benzaldehyde Derivatives

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methoxybenzaldehyde | 135-02-4 | 136.15 | 34 - 40 | 238 |

| 2,4-Dimethoxybenzaldehyde | 613-45-6 | 166.17 | 67 - 69 | 165 (at 10 mmHg) |

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | 154.14 | 43 - 48 | N/A |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 162401-70-9 | 202.15 | N/A (liquid) | 105-106 (at 1 mmHg) |

| 2-(Difluoromethoxy)benzaldehyde | 71653-64-0 | 172.13 | N/A (liquid) | 216 |

Analysis and Prediction:

-

Melting Point: The parent compound, 2-methoxybenzaldehyde, has a low melting point.[1][2] Adding a second methoxy group at the C4 position (2,4-dimethoxybenzaldehyde) significantly increases the melting point to 67-69 °C, likely due to improved crystal lattice packing.[3] Replacing the C2-methoxy with a C2-fluoro group (2-fluoro-4-methoxybenzaldehyde) results in a melting point of 43-48 °C. The difluoromethoxy group is larger and more polar than a methoxy group. Given the molecular weight of our target compound (202.16 g/mol ) and the presence of two polar ether groups, it is reasonable to predict that 2-(Difluoromethoxy)-4-methoxybenzaldehyde will be a low-melting solid, likely with a melting point in the range of 45-65 °C.

-

Boiling Point: The boiling point generally increases with molecular weight and polarity. 2-Methoxybenzaldehyde boils at 238 °C.[1] The isomer, 4-(Difluoromethoxy)-3-methoxybenzaldehyde, which has the same molecular weight as our target, is a liquid with a high boiling point (105-106 °C at 1 mmHg).[4] This suggests a boiling point well over 250 °C at atmospheric pressure. Therefore, vacuum distillation would be the preferred method for purification if the compound is a liquid at room temperature.

-

Solubility: The presence of two ether linkages and an aldehyde group introduces polarity. However, the aromatic ring and the fluorinated group contribute to lipophilicity. We can predict the following solubility profile:

-

Insoluble in Water: The molecule is likely too large and hydrophobic to have significant aqueous solubility.

-

Soluble in Polar Aprotic Solvents: Good solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Soluble in Chlorinated Solvents: High solubility is expected in dichloromethane and chloroform.

-

Soluble in Ethers and Esters: Good solubility is expected in diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

-

Moderately Soluble in Alcohols: Likely soluble in methanol and ethanol.

-

Sparingly Soluble in Nonpolar Solvents: Limited solubility is expected in hexanes or cyclohexane.

-

Experimental Protocols for Physical Property Determination

The following protocols provide a systematic approach to empirically verifying the predicted physical properties.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[6]

Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline 2-(Difluoromethoxy)-4-methoxybenzaldehyde on a clean, dry watch glass. Finely crush the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the sample is packed into the tube.

-

Compaction: Drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times to tightly pack the sample at the bottom.

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

For an unknown compound, first perform a rapid determination by increasing the temperature at a rate of 10-20 °C/minute to find an approximate melting range.[5]

-

Allow the apparatus to cool.

-

Perform a second, careful determination with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This is the melting range.

Solubility Assessment

A systematic solubility assessment confirms the compound's polarity and helps in selecting appropriate solvents for reactions, chromatography, and formulation.[7][8]

Caption: Workflow for systematic solubility classification.

Protocol:

-

Setup: For each solvent to be tested, add approximately 10-20 mg of 2-(Difluoromethoxy)-4-methoxybenzaldehyde to a small test tube.

-

Solvent Addition: Add the test solvent dropwise (up to 1 mL), vortexing or shaking vigorously after each addition.

-

Observation: Record the compound as "soluble" if a clear, homogenous solution is formed. Record as "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[8]

-

Recommended Test Solvents:

-

Water (H₂O)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetone

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Toluene

-

Hexanes

-

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structural confirmation of the synthesized compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8 - 10.2 ppm . This is a characteristic peak for benzaldehydes.[2][10]

-

Difluoromethoxy Proton (-OCHF₂): A triplet is expected around δ 6.5 - 7.5 ppm due to coupling with the two fluorine atoms (²J_HF).

-

Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 6.8 - 7.8 ppm ). The specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 - 4.0 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[4]

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[2]

-

C-H Stretch (Aldehyde): Two characteristic, medium-intensity peaks are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[2]

-

C-F Stretch (Difluoromethoxy): Strong, broad absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ .

-

C-O Stretch (Ethers): Absorptions corresponding to the aryl-alkyl ether linkages will appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[11]

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 202 , corresponding to the molecular weight of the compound. Aromatic aldehydes typically show a strong molecular ion peak.[12]

-

Key Fragmentation Peaks: